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Compound of Interest

Compound Name: Tosylmethyl isocyanide

Cat. No.: B139359 Get Quote

For researchers, scientists, and drug development professionals, the efficient synthesis of

nitriles is a cornerstone of modern organic chemistry. Nitriles serve as versatile intermediates,

readily transformed into amines, carboxylic acids, amides, and various heterocyclic systems.

This guide provides an objective comparison of two prominent reagents for nitrile synthesis

from carbonyl compounds: tosylmethyl isocyanide (TosMIC) and trimethylsilyl cyanide

(TMSCN), supported by experimental data and detailed methodologies.

This comparison will delve into the reaction mechanisms, substrate scope, and typical yields

associated with each reagent, offering a clear framework for selecting the optimal method for

your synthetic needs.

At a Glance: TosMIC vs. TMSCN
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Feature
Tosylmethyl isocyanide
(TosMIC)

Trimethylsilyl cyanide
(TMSCN)

Reaction Name Van Leusen Reaction[1]
Cyanosilylation / Reductive

Cyanation

Starting Material Primarily ketones[1] Aldehydes and ketones[2]

Key Transformation

One-pot conversion of a

ketone to a nitrile with the

addition of one carbon atom[1]

Formation of a cyanohydrin

intermediate, which can be

converted to a nitrile, or direct

reductive cyanation[1]

Typical Reagents
Strong base (e.g., t-BuOK),

alcohol (e.g., MeOH)[1]

Lewis acid catalyst (e.g., ZnI2)

or base, followed by a

dehydration or reducing

agent[1]

General Yields
Good to excellent for ketones

(60-95%)[1]

Generally high for cyanohydrin

formation (>90%); subsequent

nitrile formation yield varies

Safety

TosMIC is a stable solid and

considered a cyanide-free

nitrile source in the reaction[3]

TMSCN is a volatile and toxic

liquid that releases hydrogen

cyanide upon contact with

moisture[4]

Reaction Mechanisms
Tosylmethyl isocyanide (TosMIC): The Van Leusen
Reaction
The Van Leusen reaction provides a direct, one-pot conversion of ketones to nitriles, effectively

acting as a "reductive cyanation"[1]. The reaction proceeds through a series of intermediates,

initiated by the deprotonation of TosMIC.
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Caption: Generalized mechanism of the Van Leusen reaction.

Trimethylsilyl cyanide (TMSCN): Cyanosilylation and
Conversion to Nitrile
TMSCN reacts with carbonyl compounds, typically in the presence of a Lewis acid or base

catalyst, to form a trimethylsilyl cyanohydrin intermediate. This stable intermediate can then be

converted to the corresponding nitrile, often through dehydration. Alternatively, a one-pot

reductive cyanation can directly yield the nitrile[1].
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Caption: General workflow for nitrile synthesis using TMSCN.

Quantitative Performance Data
The following table summarizes typical yields for the synthesis of nitriles from representative

ketones using both TosMIC and TMSCN. Direct comparison is challenging due to variations in

reported experimental conditions.

Starting
Ketone

Reagent Product Yield (%) Reference

Benzophenone TosMIC
Diphenylacetonitr

ile
69-91% [3]

Cyclohexanone TosMIC
Cyclohexanecarb

onitrile
~70-80% [5]

Acetophenone TosMIC

2-

Phenylpropaneni

trile

~70-85% [1]

Cyclohexanone TMSCN
Cyclohexanecarb

onitrile
70-80% [5]

Acetophenone TMSCN

2-Phenyl-2-

(trimethylsilyloxy)

propanenitrile

>90%

(cyanohydrin)
[6]

Experimental Protocols
Synthesis of Diphenylacetonitrile from Benzophenone
using TosMIC
This protocol is adapted from studies on the Van Leusen reaction[3].

Reagents and Materials:
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Benzophenone

Tosylmethyl isocyanide (TosMIC)

Potassium tert-butoxide (t-BuOK)

Anhydrous Dimethoxyethane (DME)

Methanol (MeOH)

Diethyl ether (Et₂O)

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred suspension of potassium tert-butoxide (2.0 eq) in anhydrous DME at 0 °C under

an inert atmosphere, add a solution of benzophenone (1.0 eq) and TosMIC (1.2 eq) in DME.

Allow the reaction mixture to stir at room temperature for the time indicated by TLC analysis

(typically 2-4 hours).

After completion, add methanol (2.0 eq) to the reaction mixture and continue stirring for an

additional 30 minutes.

Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford

diphenylacetonitrile.

Synthesis of Cyclohexanecarbonitrile from
Cyclohexanone using TMSCN (Reductive Cyanation)
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This protocol is a representative procedure for the one-pot reductive cyanation of a cyclic

ketone[1].

Reagents and Materials:

Cyclohexanone

Trimethylsilyl cyanide (TMSCN)

Zinc iodide (ZnI₂)

Acetonitrile (CH₃CN)

Chlorotrimethylsilane (TMSCl)

Sodium iodide (NaI)

Water

Diethyl ether (Et₂O)

Procedure:

To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane, add trimethylsilyl

cyanide (1.5 eq) and a catalytic amount of zinc iodide.

Stir the mixture at room temperature until the formation of the trimethylsilyloxy nitrile is

complete (monitor by TLC or GC).

Remove the dichloromethane under reduced pressure.

To the residue, add acetonitrile, chlorotrimethylsilane (2.0 eq), and sodium iodide (2.0 eq).

Add a small amount of water to the mixture and stir at room temperature until the reduction is

complete (monitor by TLC or GC).

Quench the reaction with water and extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford

cyclohexanecarbonitrile.

Conclusion
Both TosMIC and TMSCN are effective reagents for the synthesis of nitriles from carbonyl

compounds, each with its own set of advantages and disadvantages.

TosMIC, via the Van Leusen reaction, offers a direct and often high-yielding route to nitriles

from ketones in a one-pot procedure. Its solid nature and the fact that it does not directly

introduce a cyanide salt enhance its safety profile[3]. However, it is primarily limited to ketones,

as aldehydes tend to form oxazoles under similar conditions.

TMSCN is a more versatile reagent, applicable to both aldehydes and ketones. The initial

cyanosilylation to form a stable cyanohydrin is typically very efficient[6]. The subsequent

conversion to a nitrile adds a step to the overall synthesis, but also offers a point of

diversification if the cyanohydrin itself is a desired intermediate. The one-pot reductive

cyanation provides a more direct route. The primary drawback of TMSCN is its high toxicity and

sensitivity to moisture[4].

The choice between TosMIC and TMSCN will ultimately depend on the specific substrate,

desired scale of the reaction, and safety considerations of the laboratory environment. For the

direct conversion of ketones to nitriles where a cyanide-free protocol is preferred, TosMIC is an

excellent choice. For a broader range of carbonyl substrates and when the cyanohydrin

intermediate is of interest, TMSCN provides a powerful, albeit more hazardous, alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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